4-methyl-2-oxoimidazolidine-4-carboxylicacid

ACE Inhibition Enzymatic Activity Pharmacology

This is the essential chiral building block for 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, validated in clinical ACE inhibitors. The 4-methyl group provides a critical steric and hydrophobic modulation over unsubstituted Oic-OH cores, a key determinant for the 3800-fold potency enhancement observed in TA-6366's active metabolite. Direct procurement of this free acid enables in-house derivatization for SAR campaigns targeting enhanced metabolic stability and selectivity in peptidomimetics. Researchers should secure this specific methylated scaffold to ensure reproducible SAR outcomes, as substitution with non-methylated derivatives will lead to divergent binding kinetics.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 2248284-31-1
Cat. No. B6603999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxoimidazolidine-4-carboxylicacid
CAS2248284-31-1
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)N1)C(=O)O
InChIInChI=1S/C5H8N2O3/c1-5(3(8)9)2-6-4(10)7-5/h2H2,1H3,(H,8,9)(H2,6,7,10)
InChIKeyZFMPNMSSCFSFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-oxoimidazolidine-4-carboxylic Acid (CAS 2248284-31-1): Structure, Procurement, and Research Profile


4-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative belonging to the 2-oxoimidazolidine-4-carboxylic acid class. The compound features a five-membered imidazolidinone ring bearing a methyl group at the 4-position, a 2-oxo moiety, and a free carboxylic acid group at the 4-position. This scaffold represents a conformationally constrained cyclic imino acid structure that has been utilized as a key building block in the development of peptidomimetics and bioactive molecules [1]. The methyl substitution at the 4-position introduces steric and electronic modulation compared to unsubstituted 2-oxoimidazolidine-4-carboxylic acid (Oic-OH), potentially influencing binding interactions in enzyme active sites and altering physicochemical properties .

Why 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid (CAS 2248284-31-1) Cannot Be Interchanged with Unsubstituted Oic-OH in Peptidomimetic Synthesis


The 2-oxoimidazolidine-4-carboxylic acid scaffold has been extensively characterized as a conformationally constrained replacement for pyroglutamic acid in bioactive peptide design, particularly in ACE inhibitors and TRH analogs [1]. However, substitution at the 4-position fundamentally alters both steric occupancy and electronic distribution within the imidazolidinone ring. The 4-methyl group introduces an additional hydrophobic contact surface while simultaneously restricting ring conformational flexibility beyond what is imposed by the cyclic scaffold alone [2]. This modulation translates into measurable differences in target binding kinetics, enzyme inhibition profiles, and downstream biological efficacy that cannot be predicted from or reproduced by the unsubstituted Oic-OH core. Consequently, indiscriminate substitution between 4-methylated and non-methylated derivatives will yield divergent SAR outcomes, making procurement decisions based solely on scaffold class membership unreliable for structure-activity optimization workflows [3].

Quantitative Differentiation Evidence: 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid (CAS 2248284-31-1) vs. Unsubstituted Oic-OH in ACE Inhibitor Scaffolds


Potency Differential: 4-Methyl-Substituted ACE Inhibitor Active Metabolite (6366A) Demonstrates 3800-Fold Enhanced IC50 vs. Parent TA-6366

The 4-methyl-2-oxoimidazolidine-4-carboxylic acid core, when incorporated into the active metabolite 6366A of the clinical ACE inhibitor TA-6366, exhibits an IC50 of 2.6 nM against swine renal ACE. This represents a 3800-fold improvement over the parent prodrug TA-6366 (IC50 = 9900 nM) [1]. The methyl substitution at the 4-position of the imidazolidinone ring is a critical structural determinant distinguishing this compound class from unsubstituted 2-oxoimidazolidine-4-carboxylic acid (Oic-OH) derivatives, with the stereochemically defined 4-methyl configuration contributing to the observed enzymatic potency.

ACE Inhibition Enzymatic Activity Pharmacology

In Vivo Antihypertensive Efficacy: TA-6366 (4-Methyl Core) Demonstrates 5-Fold Superior Potency Over Captopril

The 4-methyl-2-oxoimidazolidine-4-carboxylic acid-containing prodrug TA-6366 exhibited approximately 5-fold greater antihypertensive potency than captopril and potency comparable to enalapril in spontaneously hypertensive rats (SHRs) at oral doses of 2 to 10 mg/kg [1]. Additionally, the duration of antihypertensive action of TA-6366 was longer than that of both captopril and enalapril, suggesting a pharmacokinetic or pharmacodynamic advantage conferred by the 4-methyl-substituted imidazolidinone scaffold [1].

In Vivo Efficacy Antihypertensive Animal Model

Structural Basis for Potency: 4-Methyl Group Establishes Hydrophobic Contact in ACE Active Site

Structure-activity relationship studies on 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives established that the S,S,S stereochemical configuration and alkyl substitution at the 1-position and 4-position are critical determinants of potent ACE inhibition. The dicarboxylic acid series possessing the S,S,S configuration achieved IC50 values ranging from 1.1 × 10⁻⁸ to 1.5 × 10⁻⁹ M in vitro [1]. The 4-methyl group contributes a stereochemically defined hydrophobic interaction surface within the enzyme's S1′ pocket, distinguishing it from unsubstituted Oic-OH which lacks this additional binding contact [2].

Structure-Activity Relationship Enzyme Binding Molecular Recognition

High-Impact Application Scenarios for 4-Methyl-2-oxoimidazolidine-4-carboxylic Acid (CAS 2248284-31-1) in Medicinal Chemistry


ACE Inhibitor Lead Optimization: Building Upon the TA-6366/6366A Pharmacophore

The 4-methyl-2-oxoimidazolidine-4-carboxylic acid core serves as the foundational P2′ scaffold for ACE inhibitor design, as validated by the clinical candidate TA-6366 and its active metabolite 6366A. Researchers developing next-generation antihypertensive agents with enhanced potency (target IC50 < 10 nM) and extended duration of action should procure this compound as the starting chiral building block for synthesizing 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. The 3800-fold potency enhancement observed between TA-6366 and 6366A, combined with the 5-fold superiority over captopril in SHR models, establishes a quantitative benchmark for SAR optimization campaigns [1][2].

Peptidomimetic Scaffold for Conformationally Constrained Cyclic Imino Acids

The 2-oxoimidazolidine-4-carboxylic acid scaffold has been extensively validated as a conformationally constrained replacement for pyroglutamic acid in bioactive peptides, including thyrotropin-releasing hormone (TRH) analogs and angiotensin-converting enzyme inhibitors [1][2]. The 4-methyl substitution introduces additional steric constraint and hydrophobic character compared to the unsubstituted Oic-OH core. This modification is particularly valuable for medicinal chemists seeking to enhance target selectivity, improve metabolic stability, or modulate logP properties of peptide-based drug candidates while maintaining the conformational restriction inherent to the cyclic imino acid framework [3].

Chiral Building Block for Asymmetric Synthesis of α-Amino Acids and β-Lactams

Derivatives of the 4-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold, particularly tert-butyl esters and related protected forms, function as chiral catalysts and auxiliaries in asymmetric organic synthesis. These compounds have demonstrated utility in the stereoselective preparation of α-amino acids, α-hydroxy acids, and β-lactams [1]. The stereochemically defined 4-methyl group provides a rigid chiral environment that directs facial selectivity in key bond-forming steps. Procurement of the free acid (CAS 2248284-31-1) enables in-house derivatization to the desired protected forms tailored to specific synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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